Goniofupyrone

Descripción

Contextualization as a Styryl Lactone Metabolite

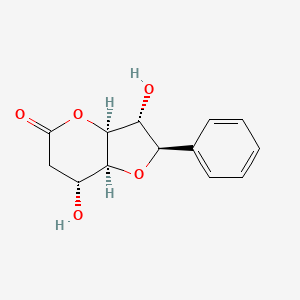

Goniofupyrone is classified as a styryl lactone, a group of compounds characterized by a lactone (cyclic ester) ring attached to a styryl group (a vinylbenzene moiety). researchgate.neteurekaselect.com Specifically, this compound possesses a complex furo[3,2-b]pyran ring system and has multiple chiral centers, leading to a specific stereochemistry. ontosight.ai Its systematic chemical name is (2R,3R,3aS,7R,7aS)-3,7-dihydroxy-2-phenyl-2,3,3a,6,7,7a-hexahydrofuro[3,2-b]pyran-5-one. ontosight.ai

The compound has been isolated from various Goniothalamus species, including Goniothalamus amuyon and Goniothalamus giganteus. nih.govresearchgate.net The isolation and structural elucidation of this compound and related compounds are typically achieved through modern chromatographic and spectroscopic techniques, such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography. researchgate.netuitm.edu.my

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Name | (2R,3R,3aS,7R,7aS)-3,7-dihydroxy-2-phenyl-2,3,3a,6,7,7a-hexahydrofuro[3,2-b]pyran-5-one | ontosight.ai |

| Synonym | CHEMBL597723 | ontosight.ai |

| Molecular Formula | C₁₃H₁₄O₅ | sci-hub.se |

| Appearance | White needles | sci-hub.se |

| Melting Point | 213–214°C | sci-hub.se |

Significance in Phytochemical Research

The significance of this compound in phytochemical research stems largely from the recognized biological activities of the styryl lactone class of compounds. researchgate.neteurekaselect.comnih.gov Styryl lactones from Goniothalamus species have demonstrated a range of interesting biological properties, with cytotoxicity against various cancer cell lines being a prominent feature. nih.govdoi.orgresearchgate.net

Research has shown that many styryl lactones exhibit antiproliferative activity, often associated with the induction of apoptosis (programmed cell death) in cancer cells. nih.govresearchgate.neteurekaselect.com While detailed biological activity studies on this compound itself are part of ongoing research, its structural similarity to other cytotoxic styryl lactones makes it a compound of interest for further investigation. ontosight.airesearchgate.net The total synthesis of this compound and its analogues is also an active area of research, which allows for the production of the compound for further study and the potential creation of novel derivatives. capes.gov.br

The exploration of compounds like this compound contributes to the broader understanding of natural product chemistry and may provide leads for the development of new therapeutic agents. researchgate.neteurekaselect.comnih.gov

Table 2: Related Styryl Lactones from Goniothalamus Species

| Compound Name | Source Species | Noted Biological Activity |

|---|---|---|

| Goniothalamin (B1671989) | G. andersonii, G. macrophyllus, G. malayanus | Cytotoxic against various cancer cell lines. nih.gov |

| Altholactone | G. arvensis, G. borneensis | Cytotoxic against oral squamous cell carcinoma cell lines. nih.govdoi.org |

| Goniodiol | G. amuyon | Significant cytotoxicity against HepG2 cancer cell line. researchgate.net |

| Goniopypyrone | G. griffithii | Isolated alongside other cytotoxic compounds. nih.gov |

| Goniofufurone | G. giganteus | Isolated alongside other cytotoxic compounds. nih.gov |

Structure

3D Structure

Propiedades

Fórmula molecular |

C13H14O5 |

|---|---|

Peso molecular |

250.25 g/mol |

Nombre IUPAC |

(2R,3R,3aS,7R,7aS)-3,7-dihydroxy-2-phenyl-2,3,3a,6,7,7a-hexahydrofuro[3,2-b]pyran-5-one |

InChI |

InChI=1S/C13H14O5/c14-8-6-9(15)17-13-10(16)11(18-12(8)13)7-4-2-1-3-5-7/h1-5,8,10-14,16H,6H2/t8-,10-,11-,12+,13+/m1/s1 |

Clave InChI |

GYCYBXCAAVSCJA-XTAFZBPGSA-N |

SMILES isomérico |

C1[C@H]([C@H]2[C@H]([C@@H]([C@H](O2)C3=CC=CC=C3)O)OC1=O)O |

SMILES canónico |

C1C(C2C(C(C(O2)C3=CC=CC=C3)O)OC1=O)O |

Sinónimos |

goniofupyrone |

Origen del producto |

United States |

Isolation Methodologies and Botanical Sources

Plant Origin and Distribution within Goniothalamus Species

Goniofupyrone has been identified as a constituent of several species within the genus Goniothalamus. The genus is primarily distributed throughout the tropical and subtropical regions of Asia. thieme-connect.comnih.gov Research has successfully isolated this compound from Goniothalamus amuyon and Goniothalamus cardiopetalus. nih.govnih.gov

Goniothalamus amuyon (Blanco) Merr., the source from which a new analogue, this compound A, was first characterized, is found in the coastal regions of southern Taiwan. thieme-connect.comresearchgate.net Another documented source, Goniothalamus cardiopetalus Hook. f. & Thoms., was collected from the Palaruvi forest in Kerala, India, for phytochemical analysis that led to the isolation of this compound. nih.gov For the isolation from G. amuyon, the aerial parts of the plant were utilized. nih.govresearchgate.netnih.gov

Table 1: Botanical Sources of this compound

| Species | Plant Part Used | Geographical Origin of Sample |

|---|---|---|

| Goniothalamus amuyon | Aerial Parts | Southern Taiwan thieme-connect.comresearchgate.net |

Extraction and Fractionation Techniques

The isolation of this compound from plant material involves a multi-step process of solvent extraction and subsequent fractionation to separate the complex mixture of phytochemicals. thieme-connect.comresearchgate.net

The general procedure, as exemplified by the work on Goniothalamus amuyon, begins with the air-drying and powdering of the plant's aerial parts. This powdered material is then subjected to extraction with methanol (B129727) (MeOH). thieme-connect.com The resulting crude methanolic extract is concentrated and then partitioned. In one described method, the concentrated extract was partitioned between ethyl acetate (B1210297) (EtOAc) and water (H₂O). thieme-connect.com A different approach involved the fractionation of a chloroform (B151607) (CHCl₃) extract. thieme-connect.com

This initial solvent partitioning yields fractions with varying polarities, which helps in the preliminary separation of compounds. The fraction containing the target compounds, such as the chloroform-soluble part, is then subjected to further separation, typically using column chromatography over a solid stationary phase like silica (B1680970) gel. thieme-connect.com Elution is performed with a gradient system of solvents, such as mixtures of n-hexane, chloroform, and methanol, to separate the extract into multiple, less complex fractions. thieme-connect.com Specifically, this compound A was obtained from a fraction eluted with a chloroform/methanol (25:1) solvent mixture. thieme-connect.com

Chromatographic Separation Strategies

Chromatography is a fundamental technique for the purification of individual compounds from complex mixtures. news-medical.netkhanacademy.org In the isolation of this compound, both low-pressure column chromatography for initial fractionation and high-performance liquid chromatography (HPLC) for final purification are employed. thieme-connect.com

Chromatographic methods can be broadly categorized as either analytical or preparative. rotachrom.comrotachrom.com Analytical chromatography is used to identify and quantify the components in a mixture, typically using very small sample sizes. news-medical.netrotachrom.com In contrast, preparative chromatography aims to isolate and purify specific components in sufficient quantities for further analysis, such as structural elucidation. rotachrom.comrotachrom.comevotec.com

The final purification of this compound A from the semi-purified fraction of G. amuyon was accomplished using a preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. thieme-connect.com This technique separates compounds based on their hydrophobic character through interactions with a non-polar stationary phase and a polar mobile phase. nih.gov The specific conditions used for the isolation of this compound A are detailed in the table below. thieme-connect.com The compound was successfully isolated with a retention time (tR) of 65.14 minutes under these conditions. thieme-connect.com

Table 2: Preparative RP-HPLC Conditions for this compound A Isolation

| Parameter | Specification |

|---|---|

| Column | Hypersil ODS (C18) thieme-connect.com |

| Mobile Phase | Acetonitrile (MeCN) : Water (H₂O) (20:80) thieme-connect.com |

| Flow Rate | 2.5 mL/min thieme-connect.com |

| Detection | UV at 210 nm thieme-connect.com |

| Retention Time (tR) | 65.14 min thieme-connect.com |

Elucidation of Chemical Structure and Stereochemical Configurations

Spectroscopic Characterization Techniques

The initial elucidation of the planar structure of Goniofupyrone and its analogues relies heavily on a suite of spectroscopic methods. These techniques provide critical information about the compound's molecular weight, functional groups, and the connectivity of its atoms.

The structures of this compound and related styryllactones have been determined through the combined application of infrared (IR) spectroscopy, mass spectrometry (MS), and various nuclear magnetic resonance (NMR) techniques. researchgate.net One-dimensional (1D) NMR experiments, including ¹H and ¹³C NMR, reveal the types and number of protons and carbon atoms, while two-dimensional (2D) NMR experiments like ¹H-¹H COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed to establish the connectivity between adjacent protons and their spatial proximity, respectively. researchgate.netuitm.edu.my

Mass spectrometry provides the molecular weight and elemental formula, while IR spectroscopy indicates the presence of key functional groups such as hydroxyls (-OH) and the α,β-unsaturated lactone carbonyl (C=O). researchgate.net For instance, in the characterization of related styryllactones, IR spectra show characteristic absorption bands for these functional groups, and high-resolution mass spectrometry (HRMS) confirms the molecular formula.

Table 1: Spectroscopic Data for this compound Analogues This table presents representative spectroscopic data for compounds structurally related to this compound, illustrating the methods used for elucidation. Data for a triacetate derivative of a synthetic precursor to gonioheptolide A, which shares a core structure with this compound, is shown as an example. pharm.or.jp

| Technique | Observation | Interpretation |

| IR (CHCl₃) | 1745 cm⁻¹ | Indicates the presence of a carbonyl group (C=O), likely from the lactone and acetate (B1210297) esters. pharm.or.jp |

| ¹H-NMR | δ 7.48–7.26 (5H, m), 5.57 (1H, dt), 5.39 (1H, dd), 5.21 (1H, dd), 4.90 (1H, d), 4.53 (1H, t), 3.69 (3H, s) | Signals correspond to aromatic protons of the phenyl group and various protons on the tetrahydrofuran (B95107) and pyranone rings. The singlet at 3.69 ppm corresponds to a methoxy (B1213986) group in this specific analogue. pharm.or.jp |

| ¹³C-NMR | δ 170.19, 169.99, 169.85, 169.66, 138.38, 128.37, 128.10, 126.07, 83.31, 81.67, 79.03, 76.08, 68.27, 52.01, 35.92, 21.10, 20.86, 20.61 | Resonances confirm the presence of carbonyl carbons, aromatic carbons, and carbons within the heterocyclic ring system. pharm.or.jp |

| MS (CI) | m/z: 409 [M+H]⁺ | Indicates the mass of the protonated molecule, allowing for determination of the molecular weight. pharm.or.jp |

Data presented is for the triacetate of a synthetic precursor to gonioheptolide A, derived from this compound. pharm.or.jp

Stereochemical Assignment Methodologies

Determining the precise three-dimensional arrangement of this compound's atoms—its stereochemistry—is critical, as different stereoisomers can have vastly different biological activities. This was achieved through a combination of X-ray crystallography on related compounds and a strategic synthesis that fixed the stereocenters in an unambiguous manner.

X-ray crystallography is a powerful technique that provides the exact three-dimensional coordinates of atoms in a crystalline solid, offering definitive proof of a molecule's stereochemistry. anton-paar.com While direct X-ray analysis of this compound itself is not prominently cited, the crystal structures of closely related analogues, such as this compound A and other styryllactones, have been determined using this method. nih.govthieme-connect.comresearchgate.net

The analysis involves directing X-rays at a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined. This information confirms the relative configuration of the chiral centers within the molecule. For example, the stereochemistry of this compound A was unequivocally established through X-ray crystallographic analysis. nih.govthieme-connect.com This data provides a reliable reference point for assigning the stereochemistry of this compound and other members of this family that share the same core structure.

While X-ray crystallography can define the relative arrangement of atoms, other methods are often required to determine the absolute configuration (the actual R/S designation of each chiral center).

The absolute stereochemistry of (−)-Goniofupyrone was conclusively established through its first total synthesis. researchgate.netresearchgate.net This synthetic route began with a starting material of known absolute configuration, and all subsequent reactions proceeded with controlled stereoselectivity. researchgate.net The properties of the synthesized (−)-Goniofupyrone were then compared to the naturally isolated compound, confirming that the natural product possessed the (2R,3R,3aS,7R,7aS) configuration. ontosight.ai

In addition to total synthesis, chemical derivatization is a common strategy. The Mosher ester method, for instance, was used to confirm the absolute configuration of the related compounds deoxygoniopypyrone A and this compound A. nih.govthieme-connect.com This technique involves reacting the molecule's hydroxyl groups with a chiral reagent (Mosher's acid) to form diastereomeric esters, whose distinct NMR signals can be analyzed to deduce the absolute stereochemistry of the original alcohol centers.

Furthermore, spectroscopic techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Electronic Circular Dichroism (ECD) are valuable tools. uitm.edu.my NOESY experiments provide information about which atoms are close to each other in space, helping to confirm relative stereochemistry, while ECD, which measures the differential absorption of left- and right-circularly polarized light, can be used to assign the absolute configuration by comparing experimental spectra to theoretical calculations or to the spectra of related compounds with known stereochemistry. uitm.edu.my

Table 2: Methods for Stereochemical Elucidation of this compound and Analogues

| Method | Application | Outcome | Reference(s) |

| Total Synthesis | Synthesis of (−)-Goniofupyrone from a chiral starting material. | Unambiguous establishment of the relative and absolute stereochemistry of the natural product. | researchgate.net, researchgate.net |

| X-ray Crystallography | Analysis of single crystals of this compound A and other styryllactones. | Definitive determination of the relative stereochemistry of the core ring system. | nih.gov, thieme-connect.com, researchgate.net |

| Mosher Ester Analysis | Derivatization of hydroxyl groups in this compound A and deoxygoniopypyrone A. | Confirmation of the absolute configuration at specific chiral centers. | nih.gov, thieme-connect.com |

| NOESY/ECD | Spectroscopic analysis of this compound-related styryllactones. | Determination of relative (NOESY) and absolute (ECD) configurations. | uitm.edu.my |

Chemical Synthesis Approaches

Total Synthetic Routes

The total synthesis of goniofupyrone has been accomplished by several research groups, employing a variety of stereoselective strategies to construct its chiral centers and the fused furanopyranone core.

A range of powerful stereoselective methods have been pivotal in the successful total syntheses of this compound and related styryllactones.

One prominent approach involves an asymmetric acetate (B1210297) aldol (B89426) reaction to establish key stereocenters. For instance, a total synthesis of (−)-goniofupyrone was achieved starting from an advanced intermediate derived from L-(+)-diethyl tartrate (L-(+)-DET), a readily available chiral pool material. rsc.orgrsc.org This strategy utilized a Grignard reaction and an asymmetric acetate aldol reaction to set two crucial chiral centers in a common intermediate. rsc.org This intermediate was then elaborated through a series of steps, including a titanium tetrachloride-mediated deprotection of both benzyl (B1604629) and tert-butyldimethylsilyl ethers, to yield (+)-gonioheptolide A. rsc.org A subsequent two-step sequence from a related intermediate, involving deprotection and cyclization with p-toluenesulfonic acid followed by removal of a benzyl group with titanium tetrachloride, furnished (−)-goniofupyrone. rsc.org

The catalytic asymmetric hetero-Diels–Alder (HDA) reaction has also proven to be a powerful tool for the synthesis of the this compound core. univ-amu.framiner.cnresearchgate.net This strategy allows for the efficient construction of the dihydropyran ring system with high enantioselectivity. researchgate.netresearchgate.net In one synthesis, an inverse-electron-demand hetero-Diels–Alder reaction was employed as a key step. researchgate.net This was often followed by an allylboration sequence to introduce further stereocenters. researchgate.net This combined HDA/allylboration approach has been utilized to create a common intermediate that serves as a precursor to several styryllactones, including (−)-goniofupyrone. researchgate.net The versatility of this method lies in its ability to generate multiple stereogenic centers in a controlled manner, leading to the efficient assembly of the complex core structure. researchgate.net

Chiral pool utilization is a common thread in many synthetic approaches to this compound, providing a cost-effective way to introduce chirality from the outset. wikipedia.orgmdpi.com As mentioned, L-(+)-diethyl tartrate is a popular starting material. rsc.orgrsc.org D-(-)-tartaric acid has also been used to create a common intermediate, a masked tetrol, which was then converted to various styryllactones including this compound through a key hydroxy-directed lactonization sequence. acs.org Other syntheses have commenced from D-ribose and (R)-mandelic acid, demonstrating the broad utility of naturally occurring chiral molecules in accessing the this compound scaffold. researchgate.netdntb.gov.ua For example, a synthesis starting from (R)-mandelic acid led to the formation of (+)-altholactone, a related natural product, and demonstrated a pathway that could be adapted for this compound. researchgate.net

The table below summarizes some of the key stereoselective reactions employed in the synthesis of this compound and related compounds.

| Stereoselective Strategy | Key Reaction | Starting Material Example | Target Compound(s) | Reference(s) |

| Asymmetric Aldol | Acetate aldol reaction | L-(+)-Diethyl Tartrate | (−)-Goniofupyrone, (+)-Altholactone | rsc.orgrsc.org |

| Hetero-Diels–Alder | Catalytic asymmetric inverse-electron-demand HDA | Various aldehydes and dienes | (−)-Goniofupyrone, (+)-Goniodiol | univ-amu.frresearchgate.net |

| Chiral Pool Synthesis | Various transformations | D-(-)-Tartaric Acid | Goniofufurone, Altholactone | acs.org |

| Chiral Pool Synthesis | Various transformations | D-Ribose | Cryptopyranmoscatone A2 | dntb.gov.ua |

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.orgyoutube.com For a complex molecule like this compound, this analysis is crucial for identifying key bond disconnections and strategic intermediates.

A common retrosynthetic strategy for this compound and its analogues involves disconnecting the fused bicyclic ring system to reveal a more flexible acyclic or monocyclic precursor. rsc.org For example, one retrosynthetic analysis envisioned that this compound could be derived from a common intermediate which also serves as a precursor for other styryllactones like (+)-altholactone and (+)-gonioheptolide A. rsc.org This intermediate contains the core stereochemistry that is later elaborated into the different final products. rsc.org

Another retrosynthetic approach, particularly when utilizing a hetero-Diels-Alder reaction, disconnects the dihydropyran ring to a diene and a dienophile. researchgate.net This simplifies the complex bicyclic core into two less complex fragments, where the stereochemistry can be controlled during the subsequent cycloaddition reaction. researchgate.net The analysis often identifies a key intermediate that can be accessed through a sequence of reliable and high-yielding reactions, such as an HDA/allylboration sequence. researchgate.net This strategic planning allows for convergent and efficient syntheses. researchgate.net

The following diagram illustrates a simplified, general retrosynthetic analysis for this compound:

Stereoselective Synthesis Strategies (e.g., Asymmetric Aldol, Hetero-Diels–Alder, Chiral Pool Utilization)

Semi-synthetic Modifications and Analog Preparation

The preparation of semi-synthetic analogues of this compound is important for understanding its structure-activity relationship (SAR). While the literature primarily focuses on the total synthesis of the natural product and its isomers, these synthetic routes inherently provide access to intermediates that can be modified to produce a variety of analogues. acs.orgacs.org

For instance, the intermediates in the total synthesis of this compound can be intercepted and reacted with different reagents to introduce new functional groups or alter existing ones. The synthesis of (+)-9-deoxygoniopypyrone, an analogue, required an inversion of an alcohol moiety at the benzylic position of an intermediate via a Mitsunobu reaction. acs.org This demonstrates how synthetic intermediates can be diverted to create structural variations.

The synthesis of analogues of related styryllactones, such as altholactone, provides further insight into potential modifications for this compound. ijpsr.com For example, semi-synthetic derivatives of (+)-altholactone with nitro groups on the phenyl ring have been prepared and shown to possess enhanced cytotoxic activity. ijpsr.com These types of modifications could potentially be applied to the this compound scaffold to generate new compounds with improved biological profiles. The development of divergent synthetic routes allows for the preparation of multiple analogues from a common intermediate, facilitating a more systematic exploration of the SAR. researchgate.net For example, a divergent route from D-xylose has been disclosed for the preparation of (+)-goniofufurone and (+)-crassalactone C. researchgate.net

Biosynthetic Pathway Investigations

Precursor Identification and Metabolic Origins

The proposed biosynthesis of styryllactones, including Goniofupyrone, originates from primary metabolic pathways, specifically the shikimate and fatty acid synthesis pathways. acs.org The core structure is assembled from two key types of precursors: cinnamoyl-CoA and malonyl-CoA. acs.org

Cinnamoyl-CoA: This precursor provides the phenylpropyl (C6-C3) unit that forms the characteristic styryl group of these lactones. Cinnamoyl-CoA is derived from the amino acid L-phenylalanine, which is a direct product of the shikimate pathway.

Malonyl-CoA: This molecule serves as a C2 extender unit. The proposed pathway involves the condensation of two molecules of malonyl-CoA. acs.org Malonyl-CoA is a fundamental building block in fatty acid synthesis and is produced via the carboxylation of acetyl-CoA.

The convergence of these precursors from two distinct and fundamental metabolic routes highlights the integration of primary metabolism to generate specialized secondary metabolites like this compound. acs.org

| Precursor | Metabolic Origin | Structural Contribution |

|---|---|---|

| Cinnamoyl-CoA | Shikimate Pathway (via L-phenylalanine) | Phenylpropyl (C6-C3) unit |

| Malonyl-CoA | Fatty Acid Synthesis Pathway (from Acetyl-CoA) | Two C2 extender units |

Proposed Enzymatic Transformations

The assembly of this compound from its precursors is hypothesized to proceed through a series of enzymatic transformations, leading to the formation of key intermediates and ultimately the characteristic furo[3,2-b]pyran-5-one core. acs.orgontosight.ai A central intermediate in the biosynthesis of many styryllactones is believed to be goniothalamin (B1671989). acs.org

The proposed sequence is as follows:

Condensation: The biosynthesis is initiated by the condensation of one molecule of cinnamoyl-CoA with two molecules of malonyl-CoA. This reaction, likely catalyzed by a polyketide synthase (PKS)-like enzyme, forms a linear polyketide chain. acs.org

Reduction, Lactonization, and Dehydration: The polyketide intermediate is proposed to undergo a series of modifications including reduction of a ketone, subsequent lactonization (ring formation), and dehydration to yield the α,β-unsaturated δ-lactone known as goniothalamin. acs.org

Oxidation/Epoxidation: A crucial step in the diversification of styryllactones is the oxidation of goniothalamin. This is proposed to form goniothalamin oxides. acs.orgacs.org These epoxides are highly reactive intermediates.

Rearrangement and Cyclization: The epoxide ring of goniothalamin oxide is susceptible to nucleophilic attack, potentially by a hydroxyl group within the molecule. acs.orgacs.org A subsequent intramolecular cyclization and rearrangement cascade is hypothesized to form the fused tetrahydrofuran (B95107) and pyranone rings that constitute the core structure of this compound. acs.orgnottingham.ac.uk This final transformation establishes the complex stereochemistry of the this compound molecule. capes.gov.br

| Proposed Step | Enzyme Type (Hypothetical) | Transformation |

|---|---|---|

| Condensation | Polyketide Synthase (PKS) | Formation of a linear polyketide from Cinnamoyl-CoA and Malonyl-CoA. acs.org |

| Reduction/Lactonization/Dehydration | Reductases, Cyclases | Formation of the goniothalamin core. acs.org |

| Oxidation | Monooxygenase / Epoxidase (e.g., P450 enzyme) | Conversion of goniothalamin to goniothalamin oxides. acs.orgacs.org |

| Rearrangement/Cyclization | Hydrolase / Cyclase | Epoxide ring-opening followed by intramolecular cyclization to form the final furo[3,2-b]pyran-5-one skeleton. acs.org |

Investigation of Biological Activities at Cellular and Molecular Levels

Mechanistic Studies of Cellular Modulation

Goniofupyrone's influence on cellular behavior is multifaceted, impacting fundamental processes that govern cell fate and function. Research has particularly focused on its ability to trigger programmed cell death, alter the delicate balance of cellular oxidation and reduction, and interfere with critical signaling networks.

Induction of Programmed Cell Death Pathways (e.g., Apoptosis)

Programmed cell death (PCD) is a genetically controlled process essential for normal development and tissue homeostasis. abclonal.com Apoptosis, a well-characterized form of PCD, is a key mechanism by which this compound and related styryl-lactones are believed to exert their cytotoxic effects. nih.govnih.govmdpi.com

The induction of apoptosis by styryl-lactones often involves the intrinsic or mitochondrial pathway. scielo.org This pathway is initiated by cellular stress, such as DNA damage or mitochondrial impairment, leading to the release of pro-apoptotic proteins like cytochrome c from the mitochondria into the cytoplasm. nih.govscielo.org This event subsequently activates a cascade of caspases, which are proteases that execute the apoptotic program. nih.gov Specifically, the activation of caspase-9, an initiator caspase, is a hallmark of the intrinsic pathway. nih.gov This is followed by the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for the biochemical and morphological changes associated with apoptosis. usm.mynih.gov

Studies on related styryl-lactones, such as goniothalamin (B1671989), have shown that they can induce apoptosis by causing DNA damage and increasing the production of reactive oxygen species (ROS). nih.gov This oxidative stress can trigger the upregulation of the tumor suppressor protein p53, a critical initiator of apoptosis. nih.gov Activated p53 can, in turn, facilitate the release of cytochrome c and the subsequent activation of the caspase cascade. nih.gov While direct evidence for this compound is still emerging, the established mechanisms of other styryl-lactones provide a strong framework for its pro-apoptotic activity. nih.gov

Table 1: Key Events in this compound-Associated Apoptosis Induction

| Cellular Event | Description | Associated Molecules |

|---|---|---|

| Induction of Cellular Stress | This compound and related compounds can cause damage to cellular components, particularly DNA, and disrupt mitochondrial function. nih.gov | Reactive Oxygen Species (ROS) |

| Activation of Initiator Proteins | Stress signals lead to the activation of proteins that initiate the apoptotic cascade. nih.gov | p53 |

| Mitochondrial Outer Membrane Permeabilization | The integrity of the mitochondrial membrane is compromised, leading to the release of pro-apoptotic factors. nih.govscielo.org | Cytochrome c |

| Caspase Cascade Activation | A sequential activation of proteases that dismantle the cell in a controlled manner. nih.gov | Caspase-9, Caspase-3, Caspase-7 |

| Execution of Apoptosis | The final phase where the cell undergoes characteristic morphological and biochemical changes, leading to its death and removal. |

Modulation of Cellular Redox Homeostasis

Cellular redox homeostasis refers to the intricate balance between oxidizing and reducing reactions within a cell, which is crucial for a vast array of biological processes. ebi.ac.ukmdpi.com Any significant disturbance of this equilibrium can lead to either oxidative or reductive stress, both of which can be detrimental. nih.gov this compound and its chemical relatives have been shown to modulate this delicate balance, primarily by inducing oxidative stress. nih.govrsc.org

The induction of oxidative stress by these compounds is often linked to an increase in intracellular levels of reactive oxygen species (ROS). nih.gov ROS are chemically reactive molecules containing oxygen that, at high concentrations, can damage lipids, proteins, and DNA, ultimately contributing to cell death. scientificarchives.com A key aspect of this process is the depletion of glutathione (B108866) (GSH), a major intracellular antioxidant. nih.govijpsr.com The thioredoxin system, another critical component of the cellular antioxidant defense, also plays a role in maintaining redox balance. nih.gov Disruption of these systems by this compound-like compounds can shift the cellular environment towards an oxidative state, thereby triggering stress responses and cell death pathways. nih.govrsc.org

Impact on Cellular Signaling Cascades

Cellular signaling cascades are complex networks of proteins that transmit signals from the cell surface to intracellular targets, governing a wide range of cellular activities. wikipedia.orgfiveable.me this compound and related compounds can interfere with these pathways, leading to altered cellular responses. One of the most significant signaling networks implicated in the action of styryl-lactones is the mitogen-activated protein kinase (MAPK) pathway. nih.gov

The MAPK cascades, including the ERK1/2, JNK, and p38 pathways, are involved in regulating processes like cell proliferation, differentiation, stress response, and apoptosis. nih.gov The activation of these pathways is a common response to various extracellular stimuli and cellular stressors. For instance, the JNK and p38 MAPK pathways are often activated in response to stress signals, such as those induced by oxidative stress, and can play a role in promoting apoptosis. ijpsr.com While specific studies on this compound's direct impact on these cascades are limited, the known effects of related compounds suggest that it may also modulate these critical signaling networks. nih.govnih.gov

Identification and Characterization of Molecular Targets

To fully comprehend the biological activities of this compound, it is essential to identify and characterize its direct molecular targets within the cell. This involves studying its interactions with specific enzymes and proteins, which can provide insights into its mechanism of action at a molecular level.

Enzyme Inhibition Studies (e.g., Oxidoreductases, Proteases)

Enzyme inhibition is a common mechanism by which small molecules can exert their biological effects. numberanalytics.comlibretexts.org By blocking the activity of a specific enzyme, a compound can disrupt a metabolic or signaling pathway. numberanalytics.com While comprehensive enzyme inhibition profiling for this compound is not yet available, studies on related natural products suggest that oxidoreductases and proteases could be potential targets. mdpi.comnih.gov

Oxidoreductases are enzymes that catalyze oxidation-reduction reactions, playing a vital role in cellular metabolism and redox homeostasis. rsc.org Given this compound's ability to induce oxidative stress, it is plausible that it may interact with and inhibit certain oxidoreductases, thereby disrupting the cellular redox balance. Proteases, enzymes that break down proteins, are also critical for various cellular processes, including the caspase cascade in apoptosis. Further research is needed to determine if this compound directly inhibits any specific enzymes. nih.gov

Protein-Ligand Interaction Analyses

Understanding the non-covalent interactions between a small molecule (ligand) like this compound and its protein targets is fundamental to elucidating its mechanism of action. uni-leipzig.dersc.orgnih.govnih.gov These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, determine the binding affinity and specificity of the ligand for its target protein. rsc.org

Computational methods, such as molecular docking, are valuable tools for predicting the binding modes of a ligand to a protein. mdpi.com These in silico approaches can help identify potential binding pockets and key amino acid residues involved in the interaction. nih.gov Experimental techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed, high-resolution structural information about protein-ligand complexes, confirming the binding mode and revealing the precise nature of the interactions. numberanalytics.com Although specific protein-ligand interaction studies for this compound are still in their early stages, such analyses will be crucial for identifying its direct molecular targets and for the rational design of more potent and selective analogues in the future.

Preclinical Research Models for Biological Evaluation

The evaluation of this compound's biological activities has been approached through various preclinical research models. These models are essential for determining the compound's potential therapeutic effects at a cellular level and for understanding its behavior in a complex biological system. The research has primarily utilized in vitro cellular assays, with investigations into in vivo models being less prominent in the available scientific literature.

In Vitro Cellular Assays in Diverse Cell Lines (e.g., Antiproliferative Investigations)

The primary method for evaluating the biological potential of this compound and its related structures has been through in vitro cellular assays. These studies are fundamental in preclinical research, offering insights into a compound's direct effects on cells, particularly its potential as an anticancer agent.

Research has focused on the antiproliferative activity of this compound analogues against various human tumor cell lines. In one such study, simplified analogues of this compound were designed and synthesized to explore their cytotoxic potential. Specifically, dephenylated analogues demonstrated significant antitumor activities against K562 (human chronic myelogenous leukemia) and Raji (human Burkitt's lymphoma) cell lines, with IC50 values—the concentration of a drug that is required for 50% inhibition in vitro—in the nanomolar range. scispace.com Another set of analogues, which lacked the tetrahydrofuran (B95107) ring, also showed strong growth inhibition in at least one malignant cell line. scispace.com An important finding from this research was that these active analogues were completely inactive against the normal human fetal lung fibroblast cell line, MRC-5, suggesting a degree of selectivity for cancer cells. scispace.com

Conversely, some studies have reported that this compound itself, along with some of its direct derivatives like 9-Deoxygoniopypyrone, exhibits only marginal or insignificant cytotoxic activity against human tumor cells. researchgate.netresearchgate.net This suggests that the core structure may require specific modifications, such as those seen in the more active analogues, to enhance its antiproliferative effects. This compound A, a specific variant, was also noted to have mild cytotoxicity towards certain cancer cell lines. nih.gov

The table below summarizes the in vitro antiproliferative activities of selected this compound analogues.

Antiproliferative Activity of this compound Analogues

| Compound | Cell Line | Activity (IC50) |

|---|---|---|

| Dephenylated analogue 2 | K562 | 3.0 nM |

| Dephenylated analogue 2 | Raji | 9.3 nM |

| Dephenylated analogue 3 | K562 | 5.3 nM |

| Dephenylated analogue 3 | Raji | 3.2 nM |

| Analogue 4 (lacking THF ring) | Raji | 11 nM |

| Analogue 5 (lacking THF ring) | K562 | 30 nM |

| Analogue 6 (lacking THF ring) | K562 | 20 nM |

Data sourced from a study on simplified goniofufurone analogues. scispace.com

These in vitro assays are crucial first steps, utilizing techniques like the MTT assay to quantify cell viability and determine the concentration-dependent effects of the compounds. cmu.edu.twnih.gov

In Vivo Animal Models for Mechanistic Elucidation and Preclinical Pharmacological Investigations

However, based on available scientific literature, there is a notable lack of specific in vivo pharmacological investigations focused solely on this compound. Research into the broader class of styryl-lactones, to which this compound belongs, indicates a need for more extensive in vivo studies using various cancer animal models to validate the promising in vitro results observed with some compounds in this family. nih.gov For related compounds like Goniothalamin, some in vivo animal model data exists, but this cannot be directly extrapolated to this compound. nih.gov

The scientific community suggests that further research, including toxicity profiles and efficacy in animal models, is required for styryl-lactones isolated from Goniothalamus species before their full therapeutic potential can be determined. researchgate.netnih.gov The development of appropriate animal models is critical for elucidating the mechanisms of action and for the potential translation of these compounds into clinical applications.

Structure Activity Relationship Sar Studies

Identification of Pharmacophoric Elements

A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target, thereby triggering a biological response. For Goniofupyrone, which belongs to the styryl-lactone class of natural products, several key pharmacophoric elements have been identified. nih.gov

The core structural framework essential for bioactivity is the lactone ring system. nih.govnih.gov Specifically, this compound possesses a furo[3,2-b]pyran-5-one skeleton. ontosight.ai This lactonic pharmacophore is a recurring feature among many bioactive compounds isolated from the Goniothalamus genus. nih.govnih.gov The carbonyl group within this lactone ring is a critical feature, likely acting as a hydrogen bond acceptor or an electrophilic site for interaction with nucleophilic residues in a biological target. researchgate.net

Other crucial elements contributing to this compound's pharmacophoric profile include:

Hydroxy (-OH) Groups: The presence of hydroxyl groups is significant. ontosight.ai These groups can act as both hydrogen bond donors and acceptors, enabling strong and specific binding to protein targets. ontosight.ai

Phenyl Ring: The phenyl substituent is another vital component. It can participate in π-π stacking interactions with aromatic amino acid residues (such as phenylalanine, tyrosine, or tryptophan) within a protein's binding pocket, contributing to the stability of the ligand-receptor complex. ontosight.ai

The combination of the lactone ring, the hydroxyl groups, and the phenyl ring creates a distinct three-dimensional pharmacophore that dictates the compound's biological interactions. ontosight.ai

Table 1: Key Pharmacophoric Features of this compound

| Feature | Potential Interaction | Source |

|---|---|---|

| Furo[3,2-b]pyran-5-one Core | Foundation of the pharmacophore; electrophilic site | nih.govontosight.ai |

| Lactone Carbonyl Group | Hydrogen bond acceptor | researchgate.net |

| Hydroxyl Groups | Hydrogen bond donors and acceptors | ontosight.ai |

Impact of Stereochemistry on Biological Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of natural products. numberanalytics.comnih.gov For a molecule with multiple chiral centers like this compound, the specific spatial orientation of its functional groups is critical for its interaction with chiral biological macromolecules such as enzymes and receptors. ontosight.ainih.gov

The defined chemical name of this compound, (2R,3R,3aS,7R,7aS)-3,7-dihydroxy-2-phenyl-2,3,3a,6,7,7a-hexahydrofuro[3,2-b]pyran-5-one, specifies the absolute configuration at its five chiral centers. ontosight.ai This precise stereoisomeric form is a product of stereoselective biosynthesis in nature and is essential for its biological function. nih.gov Any change in the configuration at any of these centers would result in a different stereoisomer with potentially different or diminished biological activity. numberanalytics.com

The importance of stereochemistry is underscored by the significant efforts in synthetic organic chemistry to achieve the stereoselective total synthesis of specific isomers, such as (−)-Goniofupyrone. researchgate.netacs.org The ability to synthesize a single, desired stereoisomer is crucial because different isomers can have vastly different effects on biological systems. nih.gov This stereospecificity arises because the binding pockets of biological targets are themselves chiral and will preferentially bind the molecule that has the correct complementary three-dimensional shape. numberanalytics.com The complex stereochemistry of styryl-lactones as a class is a well-recognized feature that dictates their bioactivity. nih.gov

Table 2: Chirality of this compound

| Parameter | Description | Source |

|---|---|---|

| IUPAC Name | (2R,3R,3aS,7R,7aS)-3,7-dihydroxy-2-phenyl-2,3,3a,6,7,7a-hexahydrofuro[3,2-b]pyran-5-one | ontosight.ai |

| Number of Chiral Centers | 5 | ontosight.ai |

| Significance | The specific 3D arrangement is crucial for stereospecific interactions with biological targets. | ontosight.ainih.gov |

Rational Design of Analogues and Derivatives for Enhanced Biological Activity

The rational design of analogues and derivatives of a lead compound like this compound is a key strategy in medicinal chemistry to develop new agents with improved potency, selectivity, or other pharmacological properties. This process uses the SAR information from the parent molecule to make targeted chemical modifications.

The synthesis of other naturally occurring styryl-lactones, such as goniotriol (B206560) and altholactone, often from a common chemical intermediate, allows for a comparative study of how slight structural variations affect biological activity. researchgate.netacs.org This approach helps to elucidate which parts of the molecule are amenable to modification.

Furthermore, synthetic chemists have created novel, non-natural derivatives to probe the SAR of the styryl-lactone scaffold. For instance, studies on synthetic five-membered styryllactone derivatives have provided insights into how changes in the ring size and substituents on the aromatic ring impact cytotoxicity. researchgate.net A key finding from such work is that steric hindrance from certain substituents on the phenyl ring can lead to a reduction in biological activity, indicating that the size and nature of this group are important tuning parameters. researchgate.net

The process of rational design involves:

Identifying the Pharmacophore: Recognizing the essential furo[3,2-b]pyran-5-one core, hydroxyl groups, and phenyl ring. ontosight.ai

Targeted Modification: Systematically altering specific parts of the molecule. This can include modifying substituents on the phenyl ring, changing the stereochemistry, or altering the lactone ring system. researchgate.net

Biological Evaluation: Testing the newly synthesized analogues to determine how the modifications have influenced their biological activity.

Iterative Refinement: Using the results from the biological evaluation to design the next generation of compounds.

This structured approach allows for the systematic exploration of the chemical space around the this compound scaffold to identify derivatives with potentially superior therapeutic properties. rsc.org

Challenges and Future Directions in Goniofupyrone Research

Advancements in Scalable Synthetic Methodologies for Research Material Acquisition

A primary obstacle in the comprehensive study of Goniofupyrone is the limited availability of the compound from its natural source. Consequently, chemical synthesis is paramount for obtaining the necessary quantities for in-depth biological evaluation. Several total syntheses of (−)-goniofupyrone have been successfully accomplished. capes.gov.brrsc.org These routes have been crucial in confirming the absolute stereochemistry of the natural product. rsc.orgcapes.gov.br

Key synthetic strategies have included:

An asymmetric acetate (B1210297) aldol (B89426) approach from an advanced intermediate derived from L-(+)-DET. rsc.orgrsc.orgnih.gov

A catalytic asymmetric hetero-Diels–Alder/allylboration approach. researchgate.netikm.org.my

A palladium-catalyzed cascade reaction to form the bicyclic ether scaffold. rsc.org

While these syntheses represent significant achievements in organic chemistry, they often involve numerous steps and are not yet optimized for large-scale production. rsc.orgcapes.gov.brresearchgate.net The development of more efficient, cost-effective, and scalable synthetic protocols is a critical future direction. nih.govclaremont.edursc.org Achieving a practical synthesis would provide a reliable supply of this compound, enabling the extensive preclinical and translational research required to advance its development. baranlab.org

Elucidation of Undefined Biological Mechanisms and Pathways

This compound is known to be significantly cytotoxic to various human tumor cells in culture. rsc.orgrsc.orgresearchgate.net However, the precise molecular mechanisms and signaling pathways through which it exerts its effects are not yet fully understood. The broader class of styryl-lactones, to which this compound belongs, is generally believed to induce apoptosis. nih.govnih.govresearchgate.net

Proposed mechanisms for related compounds often involve:

Induction of oxidative stress through the depletion of cellular glutathione (B108866) and an increase in reactive oxygen species (ROS). nih.govijpsr.com

Activation of caspase enzymatic cascades following a loss of mitochondrial transmembrane potential and the release of cytochrome c. nih.govijpsr.com

Interaction with cellular kinases that mediate apoptosis signaling. nih.gov

While it is plausible that this compound shares these mechanisms, specific experimental validation is lacking. One study identified this compound as a potential NADH oxidase inhibitor, suggesting a direct impact on cellular redox status. rsc.org A significant challenge remains in delineating the specific intracellular events triggered by this compound, distinguishing its activity from other styryl-lactones, and understanding the basis for its selective cytotoxicity. nih.govresearchgate.net Future research must focus on detailed molecular and cellular biology studies to map the pathways affected by this compound.

Exploration of Novel Biological Targets

Identifying the specific molecular targets of this compound is crucial for understanding its mechanism of action and for rational drug development. Currently, its cytotoxic activity is characterized at a cellular level, but its direct protein or nucleic acid interactors are largely unknown. ontosight.ai The structural features of this compound, including its hydroxy groups and phenyl ring, suggest potential for stereospecific interactions with biological molecules through hydrogen bonding and π-π stacking. ontosight.ai

While research on this compound's specific targets is sparse, studies on analogous compounds provide promising starting points for investigation. Computational and experimental studies on other natural products from Goniothalamus species have identified several potential targets:

α-tubulin: Covalent docking studies suggest that related styryl-lactones may act as α-tubulin inhibitors, disrupting microtubule formation. researchgate.netresearchgate.net

Plasmepsin II and Plasmodium falciparum lactate (B86563) dehydrogenase (pfLDH): Molecular docking studies of goniothalamin (B1671989) and its analogues have explored their potential as antimalarial agents by targeting key parasitic enzymes. ikm.org.myikm.org.my

Dengue Virus Proteins: In silico screening of constituents from Goniothalamus species identified potential inhibitors of several dengue virus proteins, including proteases and polymerases. researchgate.net

The exploration of these and other novel targets for this compound is a vital area for future research. mdpi.comnih.govijpp.com A combination of affinity-based proteomics, genetic screening, and computational approaches could uncover its direct binding partners and reveal new therapeutic possibilities. scielo.brekb.eg

Integration of Computational Chemistry and Chemoinformatics in Scaffold Optimization

The unique bicyclic ether scaffold of this compound presents an attractive starting point for medicinal chemistry campaigns. rsc.org However, optimizing this natural product to enhance its potency, selectivity, and drug-like properties requires a strategic approach. The integration of computational chemistry and chemoinformatics offers powerful tools to accelerate this process. enamine.netresearchgate.net

Computational methods can be applied to:

Guide Analogue Synthesis: By creating simplified analogues of related compounds like goniofufurone, researchers have developed molecules with potent and selective antitumour activities. researchgate.net Computational modeling can rationalize these findings and predict new modifications.

Perform Scaffold Hopping: Generative AI and other chemoinformatic techniques can design novel molecular scaffolds that retain the key pharmacophoric features of this compound but possess improved properties or circumvent existing intellectual property. arxiv.orgchemrxiv.org

Elucidate Structure-Activity Relationships (SAR): Molecular docking and dynamics simulations can model the interaction of this compound and its analogues with potential biological targets, providing insights into the structural requirements for activity. ikm.org.myikm.org.myresearchgate.net This helps in building robust SAR models for lead optimization. enamine.net

By combining computational predictions with synthetic chemistry and biological testing, researchers can more efficiently navigate the vast chemical space around the this compound scaffold. nih.gov This integrated approach represents a key future direction for transforming this promising natural product into a refined therapeutic lead.

Q & A

Q. What spectroscopic techniques are essential for characterizing Goniofupyrone’s purity and structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY/HMBC) is critical for structural elucidation, particularly for distinguishing stereochemical configurations.

- High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) with UV/Vis or refractive index detectors assesses purity (>95% recommended for biological assays).

- Reference peer-reviewed protocols for solvent selection, calibration standards, and data interpretation to minimize artifacts .

Q. What in vitro assays are commonly used to assess this compound’s bioactivity?

Methodological Answer:

- Cell viability assays (e.g., MTT, CCK-8) in cancer cell lines to evaluate cytotoxicity.

- Enzyme inhibition assays (e.g., fluorescence-based kinetics) for target-specific activity (e.g., kinase or protease inhibition).

- Dose-response curves (IC₅₀/EC₅₀ calculations) with triplicate replicates to ensure statistical validity.

- Include positive/negative controls and validate results across multiple cell lines to account for biological variability .

Q. How should researchers design a reproducible synthesis protocol for this compound?

Methodological Answer:

- Document reaction parameters (temperature, solvent, catalyst, stoichiometry) with precision (e.g., ±0.5°C for temperature-sensitive steps).

- Use inert atmospheres (N₂/Ar) for oxygen-sensitive intermediates.

- Provide full characterization data (yield, purity, spectral peaks) for key intermediates and final products.

- Cross-reference established synthetic routes in primary literature and avoid duplicating methods without critical evaluation .

Q. What criteria determine the selection of solvents and reagents for this compound’s purification?

Methodological Answer:

- Prioritize solvents with low reactivity (e.g., ethyl acetate, hexane) for column chromatography.

- Use preparative HPLC with C18 columns for polar derivatives.

- Validate solvent removal via lyophilization or rotary evaporation under reduced pressure (document residual solvent levels via GC-MS).

- Justify reagent grades (e.g., ACS-certified for critical steps) to minimize impurities .

Q. How can researchers validate the stability of this compound under varying storage conditions?

Methodological Answer:

- Conduct accelerated stability studies: expose samples to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks.

- Monitor degradation via HPLC and LC-MS to identify breakdown products.

- Use differential scanning calorimetry (DSC) to assess thermal stability.

- Report storage recommendations (e.g., -20°C in amber vials with desiccants) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

- Perform meta-analysis of existing data to identify confounding variables (e.g., cell line heterogeneity, assay protocols).

- Replicate conflicting studies under standardized conditions (e.g., identical cell passage numbers, reagent batches).

- Use orthogonal assays (e.g., SPR for binding affinity vs. functional assays) to cross-validate results.

- Apply statistical models (e.g., ANOVA with post-hoc tests) to quantify variability .

Q. What strategies optimize the enantiomeric purity of this compound derivatives during asymmetric synthesis?

Methodological Answer:

- Screen chiral catalysts (e.g., BINOL-derived ligands) using Design of Experiments (DoE) to maximize enantiomeric excess (ee).

- Employ chiral stationary phases (CSPs) in HPLC for precise enantiomer separation.

- Use circular dichroism (CD) spectroscopy to confirm absolute configuration.

- Compare kinetic vs. thermodynamic control in stereoselective steps .

Q. How to design a study investigating this compound’s mechanism of action using omics approaches?

Methodological Answer:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Proteomics : SILAC labeling or TMT multiplexing to quantify protein expression changes.

- Metabolomics : LC-MS/MS to track metabolic pathway alterations.

- Integrate multi-omics data via bioinformatics tools (e.g., STRING, KEGG pathways) and validate targets via CRISPR knockout or siRNA silencing .

Q. What methodologies address batch-to-batch variability in this compound production for preclinical studies?

Methodological Answer:

- Implement Quality by Design (QbD) principles: define Critical Quality Attributes (CQAs) and Critical Process Parameters (CPPs).

- Use Process Analytical Technology (PAT) for real-time monitoring (e.g., in-line FTIR for reaction progression).

- Apply multivariate analysis (e.g., PCA, PLS) to correlate raw material attributes with final product quality .

Q. How to evaluate the synergistic effects of this compound with existing therapeutics?

Methodological Answer:

- Use Chou-Talalay combination index (CI) analysis to quantify synergism/antagonism.

- Test across gradient concentrations (e.g., 4x4 matrix) in 2D/3D cell cultures.

- Validate in vivo using xenograft models with dual-agent dosing regimens.

- Assess pharmacokinetic interactions (e.g., CYP450 inhibition assays) to predict clinical compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.